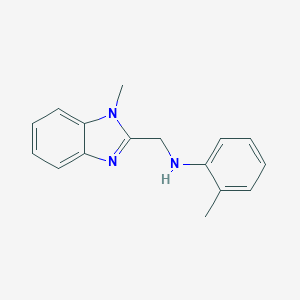![molecular formula C24H25BrN2O3 B379447 (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one](/img/structure/B379447.png)
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one is a complex organic compound that features a bromophenyl group, an indole moiety, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The bromophenyl group is introduced through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.
Morpholine Addition: The morpholine ring is incorporated through nucleophilic substitution reactions, often involving an epoxide intermediate.
Final Coupling: The final step involves coupling the bromophenyl, indole, and morpholine intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used as a probe to study various biochemical pathways. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine
Medically, the compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the morpholine ring can improve solubility and bioavailability.
類似化合物との比較
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(4-fluorophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)-1H-indol-3-yl]prop-2-en-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenyl group in (2e)-1-(4-Bromophenyl)-3-{1-[2-hydroxy-3-(morpholin-4-yl)propyl]-1h-indol-3-yl}prop-2-en-1-one provides unique chemical properties, such as enhanced reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its chlorinated or fluorinated analogs.
特性
分子式 |
C24H25BrN2O3 |
|---|---|
分子量 |
469.4g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-[1-(2-hydroxy-3-morpholin-4-ylpropyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H25BrN2O3/c25-20-8-5-18(6-9-20)24(29)10-7-19-15-27(23-4-2-1-3-22(19)23)17-21(28)16-26-11-13-30-14-12-26/h1-10,15,21,28H,11-14,16-17H2/b10-7+ |
InChIキー |
JUERSMYNENOUMR-JXMROGBWSA-N |
SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
異性体SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)/C=C/C(=O)C4=CC=C(C=C4)Br)O |
正規SMILES |
C1COCCN1CC(CN2C=C(C3=CC=CC=C32)C=CC(=O)C4=CC=C(C=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(1,3-benzothiazol-2-yl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B379369.png)


![2-[(4-Tert-butylphenoxy)methyl]-1-methylbenzimidazole](/img/structure/B379373.png)
![2-(methoxymethyl)-1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazole](/img/structure/B379374.png)

![1-[2-(4-bromophenoxy)ethyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B379380.png)
![1-ETHYL-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B379384.png)
![1-benzyl-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B379385.png)
![N-((1-(2-(2-Chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)methyl)-4-fluoroaniline](/img/structure/B379386.png)
![2-(methoxymethyl)-1-[2-(1-naphthyloxy)ethyl]-1H-benzimidazole](/img/structure/B379387.png)
